2-Bromo-3,5-dinitropyridine

Übersicht

Beschreibung

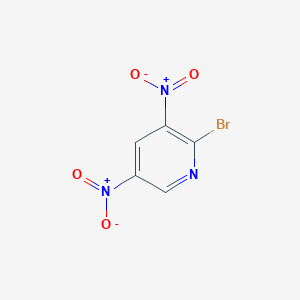

2-Bromo-3,5-dinitropyridine is a chemical compound with the molecular formula C5H2BrN3O4. It is characterized by the presence of a bromine atom and two nitro groups attached to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dinitropyridine typically involves the bromination and nitration of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes bromination to form 2-amino-5-bromopyridine. This intermediate is then nitrated to yield 2-amino-5-bromo-3-nitropyridine . Further nitration of this compound produces this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient and controlled reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-3,5-dinitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like stannous chloride.

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a polar aprotic solvent.

Reduction: Reduction reactions often use stannous chloride in an acidic medium.

Major Products:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-3,5-dinitropyridine serves as an essential intermediate in organic synthesis. It is frequently used as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as nucleophilic substitutions and coupling reactions.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing complex organic molecules. |

| Pharmaceutical Chemistry | Key intermediate in drug development processes. |

| Agrochemical Production | Utilized in the synthesis of agricultural chemicals. |

Medicinal Chemistry

Research is ongoing to explore the potential therapeutic applications of this compound. Its unique reactivity profile suggests potential use in developing new drugs targeting various diseases.

Case Study:

A study investigated the compound's ability to act as a precursor for fluorescent probes designed to detect biothiols in biological samples. These probes are crucial for studying cellular processes and disease mechanisms.

Biological Applications

In biological research, this compound is being explored for its potential role in detecting biomolecules and as a therapeutic agent due to its reactivity with biological targets.

Fluorescent Probes Development:

The compound has been utilized to create fluorescent probes that can selectively bind to biothiols, which are important for understanding redox biology and oxidative stress in cells.

Industrial Applications

In industry, this compound is used in the production of various chemical intermediates and specialty chemicals. Its versatility makes it suitable for large-scale production processes.

| Industry Application | Details |

|---|---|

| Chemical Manufacturing | Used as an intermediate in producing specialty chemicals. |

| Agricultural Chemicals | Important for synthesizing crop protection agents. |

Wirkmechanismus

The mechanism of action of 2-Bromo-3,5-dinitropyridine involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups enhance the electrophilicity of the bromine-substituted carbon, making it susceptible to nucleophilic attack . This property is exploited in the design of fluorescent probes where the compound reacts with biothiols, leading to a measurable fluorescence change .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-5-nitropyridine

- 3,5-Dinitropyridine

- 2-Amino-3,5-dinitropyridine

Comparison: 2-Bromo-3,5-dinitropyridine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns compared to its analogs. For instance, 2-Bromo-5-nitropyridine lacks the second nitro group, resulting in different chemical behavior and applications .

Biologische Aktivität

2-Bromo-3,5-dinitropyridine (CAS Number: 16420-30-7) is a chemical compound characterized by a pyridine ring substituted with two nitro groups at the 3 and 5 positions and a bromine atom at the 2 position. Its molecular formula is , with a molecular weight of approximately 247.99 g/mol. This compound has garnered interest due to its potential pharmacological applications, particularly in the fields of organic synthesis and material science.

The structure of this compound enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions. The presence of nitro groups increases lipophilicity and reactivity, which is often correlated with enhanced biological activity in similar compounds .

Biological Activity

Research on the biological activity of this compound is still emerging, but preliminary studies suggest several potential applications:

- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial activities. The nitro groups are known to contribute to such effects by interfering with microbial DNA synthesis.

- Anticancer Potential : The compound may exhibit anticancer properties, similar to other nitropyridines that have shown efficacy against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells.

- Reactivity Studies : Interaction studies indicate that this compound can react with various nucleophiles and electrophiles, which could lead to novel derivatives with enhanced biological activities .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Dinitropyridine | No bromine substitution | More reactive due to lack of halogen |

| 2-Chloro-3,5-dinitropyridine | Chlorine instead of bromine | Different reactivity profile |

| 2-Bromo-4-nitropyridine | Nitro group at position 4 | Different substitution pattern |

| 2-Bromo-3-nitropyridine | Single nitro group at position 3 | Less electron-withdrawing effects |

This table illustrates how variations in substitution affect the reactivity and potential biological activity of these compounds.

Eigenschaften

IUPAC Name |

2-bromo-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSYPWHCOVBOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513469 | |

| Record name | 2-Bromo-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16420-30-7 | |

| Record name | 2-Bromo-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.